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Compound of Interest

Compound Name:
1,3-Dichloro-6-

methoxyisoquinoline

Cat. No.: B1344057 Get Quote

An In-depth Technical Guide to the Chemical Properties and Reactivity of 1,3-Dichloro-6-
methoxyisoquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the chemical properties and

reactivity of 1,3-Dichloro-6-methoxyisoquinoline. Due to the limited availability of specific

experimental data for this compound, this guide leverages information from structurally similar

isoquinoline derivatives to predict its characteristics and chemical behavior. The document

details its anticipated physical and chemical properties, a plausible synthetic route, and its

expected reactivity in key organic transformations, including nucleophilic aromatic substitution

and palladium-catalyzed cross-coupling reactions. Detailed experimental protocols for these

reactions are provided, along with visualizations of synthetic and reactive pathways to facilitate

its application in research and drug development.

Core Chemical and Physical Properties
Specific experimental data for 1,3-Dichloro-6-methoxyisoquinoline is scarce in publicly

available literature. The following table summarizes its known identifiers and provides predicted

physical properties, with comparative data from the closely related 1,3-Dichloro-6,7-

dimethoxyisoquinoline where available.
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Property
Data for 1,3-Dichloro-6-
methoxyisoquinoline

Data for 1,3-Dichloro-6,7-
dimethoxyisoquinoline

Molecular Formula C₁₀H₇Cl₂NO[1] C₁₁H₉Cl₂NO₂[2][3]

Molecular Weight 228.07 g/mol [1] 258.10 g/mol [2][3]

CAS Number 24623-39-0[1] 24623-42-5[2][3][4]

Appearance
Expected to be a solid at room

temperature.
-

Melting Point Data not available Data not available

Boiling Point Data not available 387.5 ± 37.0 °C (Predicted)[3]

Density Data not available
1.367 ± 0.06 g/cm³ (Predicted)

[3]

Solubility

Expected to be soluble in

common organic solvents such

as dichloromethane,

chloroform, and ethyl acetate.

-

Synthesis of 1,3-Dichloro-6-methoxyisoquinoline
A direct, published synthesis for 1,3-Dichloro-6-methoxyisoquinoline is not readily available.

However, a plausible synthetic route can be proposed based on established isoquinoline

synthesis methodologies, such as the Pomeranz-Fritsch-Bobbitt reaction, followed by

chlorination.

Proposed Synthetic Pathway
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Caption: Proposed multi-step synthesis of 1,3-Dichloro-6-methoxyisoquinoline.

Experimental Protocols
Step 1: Synthesis of N-(m-Methoxybenzylidene)-2,2-dimethoxyethanamine

To a round-bottom flask, add m-methoxybenzaldehyde (1.0 equiv) and aminoacetaldehyde

dimethyl acetal (1.05 equiv) in a suitable solvent such as toluene.
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Add a catalytic amount of a dehydrating agent, like p-toluenesulfonic acid.

Fit the flask with a Dean-Stark apparatus and reflux the mixture until the theoretical amount

of water is collected.

Cool the reaction mixture and remove the solvent under reduced pressure to yield the crude

imine, which can be used in the next step without further purification.

Step 2: Synthesis of 6-Methoxyisoquinoline

Dissolve the crude imine from the previous step in a suitable solvent and add a strong acid,

such as concentrated sulfuric acid or polyphosphoric acid, dropwise at a controlled

temperature (e.g., 0 °C).

After the addition, allow the reaction to stir at room temperature and then heat to drive the

cyclization.

Carefully quench the reaction by pouring it onto ice and basify with a suitable base (e.g.,

NaOH or NH₄OH) to precipitate the product.

Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

Combine the organic layers, dry over anhydrous sulfate, filter, and concentrate to give crude

6-methoxyisoquinoline.

Step 3 & 4: Synthesis of 1,3-Dichloro-6-methoxyisoquinoline This can be a two-step process

involving oxidation to the N-oxide followed by chlorination, or direct chlorination under forcing

conditions. A more plausible route involves the formation of an isoquinolone intermediate.

Oxidize 6-methoxyisoquinoline to 6-methoxyisoquinolin-1(2H)-one using an appropriate

oxidizing agent.

Treat the resulting 6-methoxyisoquinolin-1(2H)-one with a strong chlorinating agent like

phosphorus oxychloride (POCl₃), potentially with a catalytic amount of DMF.[5]

Heat the mixture to reflux for several hours, monitoring the reaction by TLC.

After completion, carefully remove the excess POCl₃ under reduced pressure.
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Quench the residue by slowly adding it to ice water.

Neutralize the solution and extract the product with an organic solvent.

Dry the organic phase, concentrate, and purify the crude product by column chromatography

to yield 1,3-dichloro-6-methoxyisoquinoline.

Chemical Reactivity
The reactivity of 1,3-Dichloro-6-methoxyisoquinoline is governed by the two chlorine atoms

on the pyridine ring and the methoxy group on the benzene ring. The chlorine atoms at the C1

and C3 positions are susceptible to nucleophilic substitution and palladium-catalyzed cross-

coupling reactions.

Differential Reactivity of C1 and C3 Positions
The C1 position of the isoquinoline ring is more activated towards nucleophilic attack than the

C3 position due to the electron-withdrawing effect of the adjacent nitrogen atom.[6][7] This

differential reactivity is crucial for regioselective functionalization.

Palladium-Catalyzed Cross-Coupling: For reactions like the Suzuki-Miyaura coupling,

substitution occurs exclusively at the more reactive C1 position.[8]

Nucleophilic Aromatic Substitution (SNAr): The C1 position is also the preferred site for SNAr

reactions.[1] However, forcing conditions might lead to substitution at the C3 position as well.
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Reactivity of 1,3-Dichloro-6-methoxyisoquinoline
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Caption: Regioselective reactivity of 1,3-Dichloro-6-methoxyisoquinoline.

Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyridine ring facilitates the displacement of the chloro

substituents by various nucleophiles.

General Reaction Scheme: 1,3-Dichloro-6-methoxyisoquinoline + Nu⁻ → 1-Nu-3-chloro-6-

methoxyisoquinoline + Cl⁻

Experimental Protocol (General):

Dissolve 1,3-dichloro-6-methoxyisoquinoline (1.0 equiv) in a suitable solvent (e.g., DMF,

DMSO, or an alcohol).

Add the nucleophile (e.g., an amine, alkoxide, or thiol, 1.0-1.5 equiv) and a base (e.g.,

K₂CO₃, NaH, or a non-nucleophilic amine like DIPEA) if necessary.

Heat the reaction mixture to the desired temperature (ranging from room temperature to

reflux) and monitor its progress by TLC or LC-MS.
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Upon completion, cool the mixture and quench with water.

Extract the product with an organic solvent.

Wash the combined organic layers with water and brine, then dry over anhydrous sulfate.

Filter, concentrate, and purify the crude product by column chromatography or

recrystallization.

Palladium-Catalyzed Cross-Coupling Reactions
These reactions are powerful tools for forming C-C, C-N, and C-O bonds, and are expected to

proceed regioselectively at the C1 position.

This reaction forms a C-C bond between the isoquinoline core and an aryl or vinyl boronic acid.

Experimental Protocol (General):[9]

To a reaction vessel, add 1,3-dichloro-6-methoxyisoquinoline (1.0 equiv), the

corresponding boronic acid or ester (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄,

Pd(OAc)₂, 2-5 mol%), and a suitable ligand (e.g., SPhos, XPhos) if required.

Add a base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0-3.0 equiv) and a solvent system (e.g.,

toluene/water, dioxane/water).

Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

Heat the reaction to 80-110 °C and stir until the starting material is consumed (monitor by

TLC or GC-MS).

Cool the reaction, dilute with water, and extract with an organic solvent.

Wash the organic layer, dry, and concentrate. Purify the residue by column chromatography.
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Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

This reaction is used to form C-N bonds with primary or secondary amines.[10][11][12]

Experimental Protocol (General):[9]

In an inert atmosphere (glovebox or Schlenk line), charge a reaction vessel with a palladium

precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, 1-5 mol%), a suitable phosphine ligand (e.g., BINAP,

Xantphos, 1.2-2.4 equiv relative to Pd), and a strong, non-nucleophilic base (e.g., NaO-t-Bu,

K₃PO₄, Cs₂CO₃, 1.2-2.0 equiv).
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Add 1,3-dichloro-6-methoxyisoquinoline (1.0 equiv) and the amine (1.0-1.5 equiv).

Add an anhydrous, degassed solvent (e.g., toluene, dioxane).

Seal the vessel and heat to 80-110 °C, stirring until the reaction is complete.

Cool the mixture, dilute with an organic solvent, and filter through a pad of celite to remove

inorganic salts.

Wash the filtrate with water and brine, dry over anhydrous sulfate, and concentrate.

Purify the product by flash column chromatography.

This reaction couples the isoquinoline with a terminal alkyne to form a C-C triple bond.[13][14]

[15]

Experimental Protocol (General):[9][16]

To a reaction vessel under an inert atmosphere, add 1,3-dichloro-6-methoxyisoquinoline
(1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst

(e.g., CuI, 3-10 mol%).

Add a suitable solvent (e.g., THF, DMF) and a base (e.g., triethylamine,

diisopropylethylamine, 2-3 equiv).

Add the terminal alkyne (1.2-1.5 equiv) dropwise.

Stir the reaction at room temperature or with gentle heating until completion.

Quench the reaction, extract the product, and purify as described for the other coupling

reactions.

Conclusion
1,3-Dichloro-6-methoxyisoquinoline is a versatile heterocyclic building block with significant

potential in organic synthesis and medicinal chemistry. Its key feature is the differential

reactivity of the chlorine atoms at the C1 and C3 positions, which allows for selective

functionalization through both nucleophilic aromatic substitution and palladium-catalyzed cross-
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coupling reactions. While specific experimental data for this compound remains limited, the

protocols and reactivity profiles outlined in this guide, based on well-established chemistry of

analogous systems, provide a solid foundation for its use in the synthesis of complex molecular

architectures. Researchers are encouraged to use this guide as a starting point for the

development of novel isoquinoline-based compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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